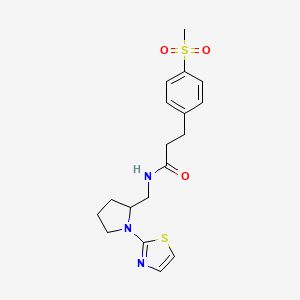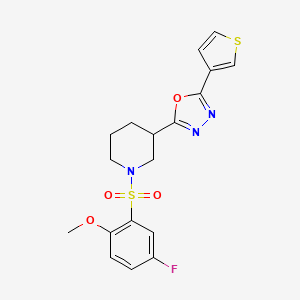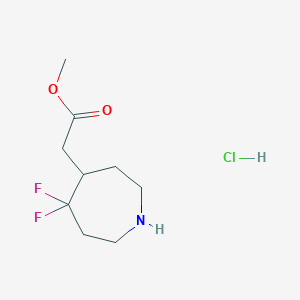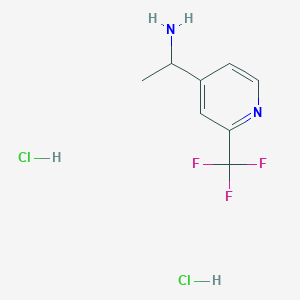![molecular formula C21H19F3N4O2 B2531603 4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775546-74-1](/img/structure/B2531603.png)
4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one" is a heterocyclic molecule that likely exhibits a complex structure with multiple functional groups. This type of molecule is part of a broader class of compounds that have been studied for their structural motifs, intermolecular contact patterns, and packing arrangements, which can provide insights into their crystallization behavior and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including etherification, hydrazonation, cyclization, and reduction processes. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole was achieved through a four-step process with an overall yield of 39% . Additionally, electrochemical strategies have been employed to synthesize related compounds, such as 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles, which involve a three-component reaction . These methods highlight the versatility and complexity of synthesizing such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction and spectroscopic methods (FT-IR, NMR, UV-Vis, and Mass spectroscopy) . Theoretical studies, including density functional theory (DFT) calculations, are also used to optimize the molecular geometry and predict various properties such as vibrational wavenumbers and chemical shifts . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their electronic properties.
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions, including nucleophilic addition, ring opening, and ring closure with enlargement, as seen in the synthesis of fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones . The presence of functional groups such as trifluoromethyl and benzoyl can influence the reactivity and selectivity of these reactions, leading to the formation of diverse products.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular and crystal structures. Intermolecular interactions, such as hydrogen bonding and π-stacking, can significantly affect the stability and packing efficiency of the crystal structures . These interactions can also influence the melting points of the compounds, which is an important physical property in assessing their thermal stability . The introduction of strong hydrogen-bonding groups or electron-withdrawing groups like trifluoromethyl can result in marked differences in the supramolecular structure and properties of the compounds .
科学的研究の応用
Molecular Rearrangement and Stability Analyses
Mononuclear Rearrangement : Studies have explored the mononuclear rearrangement (MRH) processes of related compounds, providing insights into their reactivity and stability under different conditions. The dichotomic behavior of such compounds in the presence of acids and solvents like toluene and dioxane/water has been a subject of interest, shedding light on their rearrangement versus hydrolysis pathways (D’Anna et al., 2004).
Tautomeric Properties and Conformational Analyses : Research into benzimidazole derivatives bearing 1,2,4-triazole rings has been conducted to understand their tautomeric properties, conformations, and mechanism behind anti-cancer properties. These studies offer valuable insights into molecular stabilities and provide a foundation for designing drugs with potential anti-cancer activity (Karayel, 2021).
Synthesis and Evaluation of Antimicrobial Activity
- Antimicrobial Applications : Several novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal activities, highlighting their potential as templates for the development of new antimicrobial agents (Vankadari et al., 2013).
Anti-Arrhythmic and Antidepressant Activity
Anti-Arrhythmic Activity : Research into piperidine-based derivatives has revealed significant anti-arrhythmic activity, with some compounds showing promising results in preclinical models. This research underscores the therapeutic potential of such compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).
Antidepressant Mechanisms : The oxidative metabolism of novel antidepressants has been studied, revealing the enzymes involved in their metabolic pathways. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Hvenegaard et al., 2012).
特性
IUPAC Name |
4-phenyl-3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)16-6-4-5-15(13-16)19(29)27-11-9-14(10-12-27)18-25-26-20(30)28(18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVOYRGMQWBMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)




![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)


![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)